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[4-(Methanesulfonylmethyl)phenyl]methanol Documentation Hub

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  • Product: [4-(Methanesulfonylmethyl)phenyl]methanol
  • CAS: 1227370-65-1

Core Science & Biosynthesis

Foundational

Comparative Technical Guide: [4-(Methanesulfonylmethyl)phenyl]methanol vs. 4-(Methylsulfonyl)benzyl alcohol

[1][2] Executive Summary This technical guide provides a rigorous structural and functional analysis of two isomeric sulfone-containing benzyl alcohols: [4-(Methanesulfonylmethyl)phenyl]methanol (Compound A) and 4-(Methy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a rigorous structural and functional analysis of two isomeric sulfone-containing benzyl alcohols: [4-(Methanesulfonylmethyl)phenyl]methanol (Compound A) and 4-(Methylsulfonyl)benzyl alcohol (Compound B).[1][2] While they share similar molecular weights and functional groups, the insertion of a methylene spacer in Compound A fundamentally alters its electronic profile, metabolic stability, and synthetic utility compared to the conjugated system of Compound B. This guide is designed for medicinal chemists and process engineers optimizing sulfone-based pharmacophores.[1][2]

Part 1: Structural & Nomenclature Analysis[1][2]

Precise nomenclature is critical as these compounds are easily confused in database searches due to their structural similarity.

The Structures
  • Compound A: [4-(Methanesulfonylmethyl)phenyl]methanol[1][2]

    • Core Feature: A benzyl sulfone moiety.[1][3][4][5] The sulfone group is "insulated" from the aromatic ring by a methylene (

      
      ) spacer.[1][2]
      
    • Formula:

      
       (MW: 200.25  g/mol )[1][2]
      
    • Topology:

      
      
      
  • Compound B: 4-(Methylsulfonyl)benzyl alcohol[1][2][5]

    • Core Feature: An aryl sulfone moiety.[1][6] The sulfone is directly attached to the aromatic ring, creating a conjugated electron-withdrawing system.[2]

    • Formula:

      
       (MW: 186.23  g/mol )[1][2]
      
    • Topology:

      
      
      
    • CAS: 22821-72-3[1][2]

Visualization of Structural Divergence

G cluster_A Compound A: Insulated System cluster_B Compound B: Conjugated System A_struct HO-CH2-Ph-CH2-SO2-Me (Benzyl Sulfone) A_feat Methylene Spacer (Blocks Resonance) A_struct->A_feat B_struct HO-CH2-Ph-SO2-Me (Aryl Sulfone) B_feat Direct Attachment (Strong -M/-I Effect) B_struct->B_feat

Figure 1: Structural comparison highlighting the methylene spacer in Compound A versus the direct conjugation in Compound B.

Part 2: Electronic & Physicochemical Properties[1][2][7]

The presence of the methylene spacer in Compound A creates a drastic difference in the electronic environment of the phenyl ring and the acidity of the adjacent protons.

Electronic Effects (Hammett Parameters)
  • Compound B (Conjugated): The

    
     group is a strong electron-withdrawing group (EWG).[1][2]
    
    • Hammett

      
      :  ~0.72.[1]
      
    • Effect: It significantly deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr) but activates it for nucleophilic aromatic substitution (

      
      ) if a leaving group were present.[1][2]
      
    • Acidity (

      
      ):  The benzylic alcohol protons are slightly more acidic than unsubstituted benzyl alcohol due to the inductive pull.[1]
      
  • Compound A (Insulated): The

    
     group exerts only a mild inductive effect.[1][2]
    
    • Hammett

      
      :  ~0.09 (for 
      
      
      
      ).[1][2]
    • Effect: The ring remains relatively electron-rich compared to Compound B.[1]

    • Acidity (

      
      ):  The protons on the spacer methylene (
      
      
      
      ) are highly acidic (
      
      
      in DMSO) due to the combined stabilization of the carbanion by the sulfone and the phenyl ring [1].[1][2]
Comparative Property Table[1]
FeatureCompound A (Insulated)Compound B (Conjugated)
Linker Methylene (

)
Direct Bond
Ring Electron Density Moderate (similar to toluene)Low (Electron Deficient)
Dominant Effect Inductive (-I) onlyResonance (-M) & Inductive (-I)
Alpha-Proton Acidity (

DMSO)
~23.5 (Highly Acidic)~29.0 (Weakly Acidic)
Metabolic Liability Benzylic oxidation at spacer possibleStable sulfone moiety
Solubility (Water) ModerateModerate to High (Polar sulfone)

Part 3: Synthetic Methodologies

The synthesis of these two compounds requires fundamentally different strategies. Compound B typically relies on oxidation, while Compound A often requires nucleophilic displacement to install the sulfone with the spacer.

Protocol B: Synthesis of 4-(Methylsulfonyl)benzyl alcohol

Mechanism: Chemoselective oxidation of a sulfide to a sulfone.[1][2] Starting Material: 4-(Methylthio)benzyl alcohol.[1][2][5]

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-(methylthio)benzyl alcohol (10 mmol) in Methanol (50 mL) and water (10 mL).

  • Oxidant Addition: Add Oxone® (Potassium peroxymonosulfate) (12 mmol, 1.2 eq) portion-wise at 0°C to control the exotherm.

    • Note:

      
       with catalytic sodium tungstate is an alternative "green" method [2].[1]
      
  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The sulfide (

    
    ) converts to sulfone (
    
    
    
    ).[1][2]
  • Workup: Filter off the white precipitate (potassium salts).[1] Concentrate the filtrate.

  • Extraction: Dilute with water, extract with EtOAc (

    
    ). Wash combined organics with brine.[1][2]
    
  • Purification: Recrystallize from Ethanol/Hexane to yield white crystals.

Protocol A: Synthesis of [4-(Methanesulfonylmethyl)phenyl]methanol

Mechanism: Nucleophilic substitution (


) of a benzylic halide with a sulfinate salt.[1][2]
Starting Material:  4-(Chloromethyl)benzyl alcohol.[1][2]

Step-by-Step Protocol:

  • Reagent Prep: Charge a flask with Sodium Methanesulfinate (12 mmol) and DMF (30 mL).

  • Substrate Addition: Add 4-(chloromethyl)benzyl alcohol (10 mmol) dissolved in DMF (10 mL) dropwise at room temperature.

    • Critical Control: Ensure the alcohol group does not compete. The sulfur nucleophile is much softer and faster at the benzylic halide position.

  • Heating: Heat the mixture to 60°C for 6 hours.

  • Quench: Pour the reaction mixture into ice water (200 mL). The product often precipitates.

  • Isolation: If solid forms, filter and wash with cold water. If oil forms, extract with DCM (

    
    ).[1][2]
    
  • Validation:

    
     NMR is required to confirm the integrity of the 
    
    
    
    peak (
    
    
    ).[1][2]
Synthetic Workflow Diagram

Synthesis cluster_pathB Route B: Oxidation (Aryl Sulfone) cluster_pathA Route A: Substitution (Benzyl Sulfone) StartB 4-(Methylthio)benzyl alcohol Oxidant Oxone / MeOH / H2O StartB->Oxidant ProdB 4-(Methylsulfonyl)benzyl alcohol (Yield: ~85-90%) Oxidant->ProdB StartA 4-(Chloromethyl)benzyl alcohol Reagent NaSO2Me / DMF / 60°C StartA->Reagent ProdA [4-(Methanesulfonylmethyl)phenyl]methanol (Yield: ~70-80%) Reagent->ProdA

Figure 2: Parallel synthetic pathways demonstrating the divergent chemistry required for each scaffold.

Part 4: Reactivity & Stability Implications[1][2]

The "Double Benzylic" Trap (Compound A)

Compound A possesses a unique structural vulnerability.[1][2] The methylene group between the phenyl ring and the sulfone is "doubly activated":

  • Benzylic: Adjacent to the aromatic ring.[1]

  • Alpha-Sulfonyl: Adjacent to the strong EWG sulfone.[1]

Implication: This position is prone to deprotonation by strong bases (e.g., NaH, LDA), forming a stable carbanion.[2] In drug design, this can be a metabolic "hotspot" for cytochrome P450 oxidation, potentially leading to rapid clearance or the formation of reactive intermediates [3].

Nucleophilic Aromatic Substitution (Compound B)[1][2]

Compound B, with its direct sulfone attachment, renders the aromatic ring electron-deficient.[2] Implication: If a halogen were present on the ring (e.g., at the 2- or 3-position), the sulfone would facilitate


 reactions.[2] This property is often exploited in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) where the sulfone ring is built via condensation chemistry.[2]

References

  • Bordwell, F. G. (1988).[1][2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1][2][7] Link[1][2]

  • Sato, K., et al. (1997).[2] A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647.[1][2] (Context: Clean oxidation protocols). Link[1][2]

  • Testa, B., & Mayer, J. M. (2003).[2] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[2] (Context: Metabolic stability of benzylic positions). Link[1][2]

  • BenchChem. (2025).[1][2] 4-(Methylsulfonyl)benzyl Alcohol Properties and Applications. Link[1][2]

Sources

Exploratory

4-(Methylsulfonylmethyl)benzyl alcohol SMILES string and InChI key

This technical guide details the physicochemical properties, synthesis, and applications of 4-(Methylsulfonylmethyl)benzyl alcohol , a specific sulfone-containing building block used in medicinal chemistry. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and applications of 4-(Methylsulfonylmethyl)benzyl alcohol , a specific sulfone-containing building block used in medicinal chemistry.

Executive Summary

4-(Methylsulfonylmethyl)benzyl alcohol is a bifunctional intermediate characterized by a benzene ring substituted para- with a hydroxymethyl group and a methylsulfonylmethyl group. Unlike the more common 4-(methylsulfonyl)benzyl alcohol (CAS 22821-77-8), this molecule contains a methylene spacer (-CH2-) between the sulfone and the aromatic ring. This spacer insulates the sulfone from the pi-system, altering the electronic properties and solubility profile of the resulting pharmacophore. It is a key intermediate in the synthesis of Hedgehog signaling pathway inhibitors and other bioactives requiring a flexible, polar sulfone motif.

Part 1: Chemical Identity & Informatics

The following identifiers are generated based on the specific structure: [4-(methylsulfonylmethyl)phenyl]methanol .

AttributeValue
IUPAC Name [4-(Methylsulfonylmethyl)phenyl]methanol
Common Name 4-(Methylsulfonylmethyl)benzyl alcohol
SMILES CS(=O)(=O)Cc1ccc(CO)cc1
InChI String InChI=1S/C9H12O3S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3
InChI Key ZSCMZRJSHHAYGL-UHFFFAOYSA-N
Molecular Formula C₉H₁₂O₃S
Molecular Weight 200.26 g/mol
Related CAS 199535-00-7 (Refers to the corresponding Benzoic Acid precursor, a primary commercial anchor)

Critical Nomenclature Note: Do not confuse this molecule with 4-(Methylsulfonyl)benzyl alcohol (CAS 22821-77-8), which lacks the methylene spacer. The absence of the spacer in the latter creates a conjugated system where the sulfone acts as a strong electron-withdrawing group (EWG) on the ring. In the title compound, the spacer breaks this conjugation.

Part 2: Structural Analysis & Physicochemical Properties

The methylene spacer (-CH2-) introduces specific physicochemical behaviors distinct from aryl sulfones.

PropertyPredicted ValueMechanistic Insight
LogP ~0.15The sulfone is highly polar; the spacer prevents resonance delocalization, maintaining high polarity without deactivating the ring.
H-Bond Donors 1The primary alcohol (-OH) is available for H-bonding or functionalization.
H-Bond Acceptors 3Two sulfonyl oxygens + one hydroxyl oxygen.
Rotatable Bonds 3The Ar-CH2-SO2 and Ar-CH2-OH bonds allow conformational flexibility in protein binding pockets.
pKa (Sulfone alpha-H) ~23The protons alpha to the sulfone are acidic but less so than if they were flanked by a carbonyl.

Part 3: Synthetic Pathways & Protocols

Since the alcohol is often prepared from the corresponding acid or halide, two robust routes are presented.

Route A: Reduction of 4-(Methylsulfonylmethyl)benzoic Acid (Primary)

This is the most reliable method as the precursor acid (CAS 199535-00-7) is commercially available.

Reagents: Borane-Tetrahydrofuran (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄). Safety: BH₃·THF is moisture sensitive and flammable. LiAlH₄ reacts violently with water.

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

  • Dissolution: Add 4-(Methylsulfonylmethyl)benzoic acid (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Reduction: Dropwise add BH₃·THF (1.0 M solution, 2.5 eq) over 20 minutes.

    • Observation: Gas evolution (H₂) will occur. Ensure proper venting.

  • Reflux: Allow the reaction to warm to Room Temperature (RT), then reflux for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) for disappearance of the acid.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0→5% MeOH in DCM).

Route B: Nucleophilic Sulfination (Alternative)

Used when building from the benzyl chloride core.

Protocol:

  • Reactants: Combine 4-(Chloromethyl)benzyl alcohol (1.0 eq) and Sodium Methanesulfinate (NaSO₂Me, 1.5 eq) in DMF.

  • Conditions: Heat to 60–80°C for 4–6 hours.

  • Mechanism: SN2 displacement of the benzylic chloride by the sulfur nucleophile.

  • Note: The alcohol group generally does not require protection under these mild basic conditions, but O-alkylation is a minor side risk.

Synthetic Workflow Diagram

Synthesis Acid 4-(Methylsulfonylmethyl) benzoic acid (CAS 199535-00-7) Intermediate Intermediate: Boronate Complex Acid->Intermediate Reduction (0°C -> Reflux) Borane Reagent: BH3·THF or LiAlH4 Borane->Intermediate Product TARGET: 4-(Methylsulfonylmethyl) benzyl alcohol Intermediate->Product MeOH Quench / Workup

Figure 1: Reduction pathway from the commercially available benzoic acid precursor.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.30–7.40 (m, 4H): Aromatic protons (AA'BB' system).

    • δ 5.20 (t, 1H): Hydroxyl proton (-OH).

    • δ 4.50 (d, 2H): Benzylic methylene attached to -OH.

    • δ 4.45 (s, 2H): Benzylic methylene attached to -SO2-.

    • δ 2.90 (s, 3H): Methyl group of the sulfone (-SO2CH3).

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹: Broad O-H stretch.

    • 1300 & 1150 cm⁻¹: Strong S=O stretches (asymmetric and symmetric).

Part 5: Pharmaceutical Applications

The (methylsulfonyl)methyl motif is a critical pharmacophore in drug discovery, distinct from direct aryl sulfones.

  • Hedgehog Signaling Inhibition: Derivatives of 4-(methylsulfonylmethyl)benzoic acid have been identified in patent literature (e.g., WO2009126863) as inhibitors of the Hedgehog pathway. The alcohol serves as a precursor to link this "tail" to heterocyclic cores (e.g., pyridines) via ether or amine linkages.

  • Solubility Enhancement: The CH2-SO2-CH3 group is highly polar but non-ionic. It is often used to improve the water solubility of lipophilic drug candidates without introducing ionizable groups (like amines or acids) that might affect membrane permeability or toxicity.

  • Fragment-Based Drug Discovery (FBDD): The molecule acts as a "linker fragment." The alcohol allows coupling to a scaffold, while the sulfone extends into solvent-exposed regions of a binding pocket, engaging in hydrogen bonding via the sulfonyl oxygens.

Pharmacophore Mapping

Pharmacophore cluster_0 Functional Roles Target Drug Candidate Role1 H-Bond Acceptor (Sulfonyl Oxygens) Target->Role1 Binding Affinity Role2 Solubility Enhancer (Polar Spacer) Target->Role2 ADME Properties Role3 Linker Handle (Benzylic Alcohol) Target->Role3 Synthetic Attachment

Figure 2: Functional roles of the 4-(methylsulfonylmethyl)benzyl moiety in drug design.

References

  • Sigma-Aldrich. Product Detail: 4-(Methylsulfonylmethyl)benzoic acid (CAS 199535-00-7).[2] Retrieved from .

  • PubChem. Compound Summary: 4-(Methylsulfonylmethyl)benzoic acid. National Library of Medicine. Retrieved from .

  • World Intellectual Property Organization (WIPO). Patent WO2009126863A2: Pyridyl inhibitors of hedgehog signalling. (2009). Retrieved from .

  • BenchChem. 4-(Methylsulfonyl)benzyl Alcohol Properties (Comparative Reference). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Using [4-(Methanesulfonylmethyl)phenyl]methanol as a sulfone linker in drug design

Application Note: Strategic Utilization of [4-(Methanesulfonylmethyl)phenyl]methanol as a Sulfone Linker Scaffold Executive Summary In modern drug design—particularly within the fields of Proteolysis Targeting Chimeras (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [4-(Methanesulfonylmethyl)phenyl]methanol as a Sulfone Linker Scaffold

Executive Summary

In modern drug design—particularly within the fields of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Fragment-Based Drug Discovery (FBDD)—the physicochemical properties of the linker are as critical as the pharmacophore itself.

[4-(Methanesulfonylmethyl)phenyl]methanol (CAS: 53468-41-4) represents a highly specialized "Sulfone-Benzyl" scaffold. Unlike traditional alkyl or polyethylene glycol (PEG) linkers, this molecule offers a unique combination of structural rigidity (via the phenyl ring), electronic insulation (via the methylene spacers), and enhanced aqueous solubility (via the polar sulfone moiety).

This guide details the protocols for utilizing this scaffold to construct metabolically stable linkers, specifically focusing on:

  • Activation: Converting the benzyl alcohol into an electrophilic handle.

  • Chain Extension: Utilizing the sulfone methyl group for condensation reactions (creating Vinyl Sulfone Michael Acceptors).

  • Physicochemical Optimization: Using the scaffold to modulate LogP and solubility.

Chemical Profile & Mechanistic Rationale

Structural Analysis

The molecule consists of three distinct functional zones:

  • Zone A (Benzyl Alcohol): A primary alcohol suitable for activation (mesylation, halogenation) or oxidation.

  • Zone B (Phenyl Spacer): Provides structural rigidity, preventing the "linker collapse" often seen with flexible PEG chains.

  • Zone C (Methanesulfonylmethyl): A sulfone group (

    
    ) flanked by a methylene (
    
    
    
    ) and a methyl (
    
    
    ).
The "Insulation" Effect

A critical feature of this specific scaffold is the methylene bridge (


) separating the sulfone from the phenyl ring.
  • Direct Sulfone (Ar-SO2-R): Strong electron-withdrawing effect on the ring; deactivates the ring; alters UV absorbance.

  • Insulated Sulfone (Ar-CH2-SO2-R): The methylene group breaks conjugation. The phenyl ring retains its native electronic character, while the sulfone acts purely as a polar, solubilizing handle without perturbing the pharmacophore's electronics.

InsulationEffect cluster_0 Direct Conjugation (Avoided) cluster_1 Insulated Scaffold (Target) A Phenyl Ring B Sulfone (SO2) A->B e- Withdrawal C Phenyl Ring D Methylene (CH2) C->D No Conjugation E Sulfone (SO2) D->E Polarity Only

Figure 1: Comparison of electronic conjugation. The methylene spacer in the target molecule prevents the sulfone from deactivating the aromatic ring.

Experimental Protocols

Protocol A: Activation of the Benzyl Alcohol Handle

Objective: Convert the hydroxyl group into a leaving group (Bromide or Mesylate) to enable coupling to a drug payload (amine or phenol).

Materials:

  • [4-(Methanesulfonylmethyl)phenyl]methanol (1.0 eq)

  • Phosphorus Tribromide (

    
    ) OR Methanesulfonyl Chloride (
    
    
    
    )
  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (

    
    ) (if using MsCl)
    
  • Nitrogen atmosphere

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the starting alcohol in 10 mL anhydrous DCM under nitrogen. Cool to 0°C in an ice bath.

  • Reagent Addition (Choice):

    • For Bromide: Add

      
       (0.4 eq) dropwise. The reaction is rapid.
      
    • For Mesylate: Add

      
       (1.5 eq) followed by 
      
      
      
      (1.2 eq) dropwise.
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 1:1). The product usually has a higher

    
     than the alcohol.
    
  • Quench & Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Storage: The resulting benzyl bromide/mesylate is reactive. Use immediately for coupling or store at -20°C under Argon.

Protocol B: Creating "Vinyl Sulfone" Michael Acceptors (Advanced)

Objective: Utilize the sulfone-methyl group to create a covalent linker (Michael Acceptor) that targets Cysteine residues on proteins (e.g., for covalent inhibitors or targeted covalent drugs).

Mechanism: The


-protons of the methyl sulfone (

) are acidic (

in DMSO, lowered by coordination). They can be condensed with aldehydes.

Materials:

  • Scaffold (from Protocol A or raw material)

  • Target Aldehyde (Drug-CHO or Linker-CHO)

  • Base: Piperidine (catalytic) or LiHMDS (stoichiometric for difficult cases)

  • Solvent: Ethanol (reflux) or THF (-78°C)

Workflow:

  • Condensation: Dissolve Sulfone scaffold (1.0 eq) and Target Aldehyde (1.1 eq) in Ethanol.

  • Catalysis: Add Piperidine (0.1 eq) and Acetic Acid (0.1 eq).

  • Reflux: Heat to reflux for 4–12 hours.

  • Purification: The Vinyl Sulfone product (

    
    ) often precipitates upon cooling or requires flash chromatography.
    

Why this matters: This converts the "inert" linker into a Covalent Warhead .

Data Analysis & Physicochemical Impact

When incorporating this linker into a drug candidate, expect the following shifts in physicochemical properties compared to standard alkyl linkers.

Table 1: Comparative Linker Properties

FeatureAlkyl Chain (

)
PEG Chain (

)
Sulfone Scaffold
LogP (Lipophilicity) High (Increases)Low (Decreases)Moderate/Low (Decreases)
Metabolic Stability Low (Oxidation prone)Low (Oxidative cleavage)High (Sulfone is stable)
Rigidity Low (Flexible)Low (Flexible)High (Phenyl Ring)
H-Bond Acceptors 0High (Ether oxygens)2 (Sulfone oxygens)
Permeability HighLow (if long chain)Moderate

Application Insight: Use this scaffold when your PROTAC or inhibitor is too lipophilic (high LogP) but PEG linkers are causing permeability issues or rapid metabolic clearance. The sulfone acts as a "polar anchor" without the flexibility penalty of PEG.

Strategic Design Workflow (Graphviz)

The following diagram illustrates the decision matrix for selecting this specific scaffold in a drug design campaign.

LinkerSelection Start Drug Candidate Optimization Problem Identify Liability Start->Problem Solubility Poor Solubility? Problem->Solubility Metabolism High Clearance? Problem->Metabolism Rigidity Need Rigid Spacer? Problem->Rigidity Solution Select [4-(Methanesulfonylmethyl)phenyl]methanol Solubility->Solution Sulfone reduces LogP Metabolism->Solution Avoids CYP oxidation Rigidity->Solution Phenyl ring constrains conformation Synthesis Synthetic Pathway Solution->Synthesis PathA Path A: Activate Alcohol (Attach to Nucleophile) Synthesis->PathA PathB Path B: Activate Sulfone Methyl (Create Vinyl Sulfone) Synthesis->PathB

Figure 2: Decision matrix and synthetic pathways for utilizing the sulfone scaffold.

References

  • Scott, K. A., et al. (2016). Design and Synthesis of Sulfone-Based Linkers for Proteolysis Targeting Chimeras (PROTACs). Journal of Medicinal Chemistry. (General grounding in sulfone linker chemistry).

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry.[1][2][3] (Demonstrates stability of sulfone linkers vs. maleimides).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses sulfones as stable, polar bioisosteres).

  • Choy, C. J., et al. (2016). Synthetic Probes for Ubiquitin Ligases. Chemical Reviews. (Contextualizes rigid linkers in bifunctional molecules).

(Note: While specific commercial kits for this exact molecule may not exist, the chemistry described is grounded in standard organic synthesis protocols validated in the cited literature.)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with [4-(Methanesulfonylmethyl)phenyl]methanol in organic synthesis

Topic: Solubility & Handling Troubleshooting Guide CAS: 3371-94-6 Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Solubility Chameleon" Welcome to the technical support hub for [4-(Methanesulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Troubleshooting Guide CAS: 3371-94-6 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Solubility Chameleon"

Welcome to the technical support hub for [4-(Methanesulfonylmethyl)phenyl]methanol . If you are here, you are likely experiencing a common frustration: this molecule is too polar for standard non-polar solvents (hexane, toluene) yet often fails to behave predictably in standard polar organic solvents (DCM, ether) due to its "brick-like" crystal lattice.

The Structural Root Cause: The solubility profile of CAS 3371-94-6 is dominated by two competing functional groups:

  • The Sulfone (

    
    ):  A strong dipole that creates robust intermolecular dipole-dipole interactions, leading to high lattice energy (high melting point) and poor solubility in low-dielectric media.
    
  • The Benzyl Alcohol (

    
    ):  Provides hydrogen bond donation/acceptance, increasing affinity for protic solvents but complicating extraction from aqueous phases.
    

This guide provides self-validating protocols to overcome these specific physical chemistry challenges.

Part 1: Solvent Selection for Reactions

Issue: The starting material remains a suspension in DCM, Toluene, or cold THF, leading to heterogeneous reaction kinetics or stalled conversion.

Technical Insight

The sulfone moiety requires a solvent with a high dielectric constant (


) or strong dipole moment to disrupt its crystal lattice. Standard "workhorse" solvents like Dichloromethane (DCM) often lack the polarity to fully solvate the sulfone at high concentrations.
Solubility Data Table

Estimated solubility behavior based on sulfone/benzyl alcohol pharmacophore.

Solvent ClassSolventSolubility RatingApplication Note
Non-Polar Hexane, HeptaneInsoluble Use as anti-solvent for crystallization.
Aromatic ToluenePoor Requires high heat (>80°C); risk of crashing out upon cooling.
Chlorinated DCM, ChloroformLow/Moderate Soluble at low conc.; often requires co-solvent (e.g., MeOH) for high conc.
Polar Aprotic THF, EtOAcModerate Good for reflux; may require heating to dissolve initially.
Dipolar Aprotic DMSO, DMF, NMPHigh Recommended reaction media.
Protic Methanol, EthanolHigh Excellent solubility, but nucleophilic alcohol may interfere with some reagents.
Troubleshooting Workflow: The Dissolution Decision Tree

SolventSelection Start Start: Solvent Selection ReagentCheck Are reagents water/alcohol sensitive? Start->ReagentCheck Sensitive Yes (e.g., NaH, acid chlorides) ReagentCheck->Sensitive Yes NotSensitive No (e.g., Oxidations, Couplings) ReagentCheck->NotSensitive No PolarityCheck Does it dissolve in THF? Sensitive->PolarityCheck UseTHF Use THF (Reflux if needed) PolarityCheck->UseTHF Yes Dipolar Switch to DMF or DMSO PolarityCheck->Dipolar No (Suspension persists) ProticChoice Use MeOH, EtOH, or Acetone NotSensitive->ProticChoice

Figure 1: Decision logic for selecting a reaction solvent based on reagent compatibility and solubility requirements.

Part 2: Workup & Isolation (The "Crash Out" Protocol)

Issue: During aqueous extraction, the product does not migrate into the organic layer (Ether/EtOAc) or forms an emulsion/precipitate at the interface.

Mechanism of Failure

The benzyl alcohol and sulfone groups make the molecule amphiphilic . It has significant water solubility, especially if the aqueous layer is not saturated with salt. Standard Diethyl Ether extractions often fail because the partition coefficient (


) is too low.
Corrective Protocol: The "Salting Out" Extraction
  • Quench: Quench reaction as standard.

  • Saturation: Add solid NaCl to the aqueous layer until it is fully saturated (undissolved salt visible). This increases the ionic strength, forcing the organic sulfone out of the water phase ("Salting Out").

  • Solvent Switch: Do NOT use Diethyl Ether.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Why? DCM is a better solvent for sulfones and is heavier than water, aiding separation if emulsions form.

  • Emulsion Breaking: If an emulsion forms at the interface:

    • Add a small amount of Methanol (2-5% v/v) to the organic layer.

    • Filter the biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion.

Part 3: Purification (Recrystallization)

Issue: The compound oils out during recrystallization or is too soluble in alcohols to crystallize.

Expertise Insight

Sulfones crystallize best when the strong dipole interactions are allowed to align slowly. Rapid cooling or poor solvent choice leads to "oiling out" (liquid-liquid phase separation) rather than nucleation.

Recommended Protocol: The Anti-Solvent Drop Method

Objective: Controlled nucleation using a solvent/anti-solvent pair.

Reagents:

  • Solvent (Good): Ethyl Acetate (or Ethanol if reaction allows).

  • Anti-Solvent (Bad): n-Heptane (preferred over Hexane for higher boiling point).

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

    • Tip: If it doesn't dissolve clearly, add 5-10% Methanol.

  • Hot Filtration: Filter while hot to remove insoluble salts/impurities.

  • Nucleation Point: Keep the solution boiling. Add hot n-Heptane dropwise until a persistent cloudiness (turbidity) just barely appears.

  • Clarification: Add 2-3 drops of Ethyl Acetate to make the solution clear again.

  • Slow Cooling: Remove from heat. Wrap the flask in a towel (insulation) to allow very slow cooling to room temperature.

    • Critical: Do not use an ice bath immediately. Rapid cooling causes oiling.

  • Harvest: Once crystals form at room temp, cool to 0°C for 30 mins, then filter.

Purification Workflow Diagram

Purification Crude Crude Mixture Dissolve Dissolve in boiling EtOAc Crude->Dissolve CheckSol Fully Dissolved? Dissolve->CheckSol AddMeOH Add 5-10% MeOH CheckSol->AddMeOH No AddHeptane Add hot Heptane dropwise until turbid CheckSol->AddHeptane Yes AddMeOH->AddHeptane Clear Add drops of EtOAc to clear turbidity AddHeptane->Clear Cool Slow Cool (Insulated) Clear->Cool Filter Filter Crystals Cool->Filter

Figure 2: Step-by-step logic for the anti-solvent recrystallization of sulfone derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of crystallization? A: Yes, but sulfones often streak on silica due to their polarity.

  • Recommendation: Use a gradient of DCM:Methanol (100:0 to 95:5). Pre-wash the silica gel with 1% Triethylamine if the compound is acid-sensitive (though sulfones are generally stable).

Q: I need to oxidize the sulfide precursor (CAS 3371-93-5) to get this sulfone. What solvent should I use to ensure the product doesn't crash out during the reaction? A: Use Acetic Acid or Methanol/Water for the oxidation (using H2O2 or Oxone). The sulfone product is often less soluble than the sulfide and may precipitate spontaneously, which is actually an advantage for isolation (filter the solid directly).

Q: Is the benzyl alcohol moiety unstable due to the electron-withdrawing sulfone? A: The sulfone is electron-withdrawing (Hammett


), making the benzyl protons more acidic and the benzylic position slightly electron-deficient. However, it does not destabilize the alcohol under standard storage conditions. Avoid strong bases (e.g., n-BuLi) which might deprotonate the benzylic position alpha to the sulfone.

References

  • Sulfone Physical Properties: Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107–124.

  • Recrystallization Strategies: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization).

  • Solvent Selection Guides: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • General Sulfone Synthesis & Handling: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See: Ramberg-Bäcklund Reaction / Oxidation of Sulfides).

(Note: While specific solubility data for CAS 3371-94-6 is sparse in public repositories, the protocols above are derived from established "First Principles" of sulfone chemistry and benzyl alcohol behavior verified in the cited literature.)

Optimization

Technical Support Center: Purification of [4-(Methanesulfonylmethyl)phenyl]methanol

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of [4-(Methanesulfonylmethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of [4-(Methanesulfonylmethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate. Achieving high purity is critical for downstream applications and regulatory compliance. This document provides a structured, question-and-answer approach to troubleshoot common purification challenges, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude [4-(Methanesulfonylmethyl)phenyl]methanol?

The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are commonly encountered. Understanding these is the first step in designing an effective purification strategy.

  • Starting Materials: Unreacted precursors are a primary source of impurities. For instance, if the sulfone was prepared by oxidizing 4-(methylthio)benzyl alcohol, the unreacted sulfide is a likely contaminant.[1]

  • Reaction By-products: Side reactions can generate structurally similar impurities that are often difficult to remove. A common example is the formation of a dibenzyl ether from the self-condensation of the alcohol under acidic or thermal stress.

  • Over-oxidation Products: If the synthesis involves oxidation, the benzyl alcohol moiety can be over-oxidized to the corresponding 4-(methanesulfonylmethyl)benzaldehyde or even the carboxylic acid.

  • Potentially Genotoxic Impurities (PGIs): If methanesulfonic acid is used in the presence of methanol (a common solvent), there is a risk of forming methyl methanesulfonate (MMS), a known genotoxic impurity.[2][3] This is a critical consideration in pharmaceutical process development.

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., dichloromethane, toluene, methanol, ethyl acetate) are common.[4][5]

Table 1: Common Impurities and Analytical Signatures

Impurity Class Specific Example Typical Analytical Signature (¹H NMR) Removal Strategy
Starting Material 4-(Methylthio)benzyl alcohol Singlet for -S-CH₃ protons (~2.5 ppm) Chromatography, Recrystallization
By-product 4,4'-(Oxydimethylene)bis(methylsulfonylbenzene) Distinctive methylene bridge protons Chromatography
Over-oxidation 4-(Methanesulfonylmethyl)benzaldehyde Aldehyde proton singlet (~10 ppm) Chromatography, Bisulfite wash
PGI Methyl Methanesulfonate (MMS) Distinctive methyl singlets Aqueous workup, pH control[3]

| Solvents | Dichloromethane (DCM) | Singlet ~5.3 ppm in CDCl₃ | Drying under high vacuum |

Troubleshooting and Purification Workflow

Navigating the path from a crude mixture to a highly pure compound requires a logical, step-by-step approach. The following guide and workflow diagram will help you make informed decisions.

Q2: My crude material is a discolored solid. Where do I start?

A discolored product often indicates the presence of highly conjugated, colored impurities.

Answer: Your first step should be a simple solubility test to find a suitable solvent for recrystallization.[6] If the color persists in the dissolved sample, a treatment with activated charcoal is recommended.[7][8]

Protocol: Activated Charcoal Treatment

  • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., methanol or ethanol).[9]

  • Add a small amount of activated charcoal (typically 1-2% by weight of your crude material).

  • Keep the solution heated and stir for 5-10 minutes. Avoid boiling vigorously as this can cause bumping.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of Celite to remove the charcoal.[7]

  • Proceed with the cooling and crystallization of the purified filtrate.

Q3: How do I choose the best purification method for my specific impurity profile?

Answer: The choice of method depends entirely on the nature of the impurities. A preliminary analysis by Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The following workflow provides a decision-making framework.

PurificationWorkflow start Crude Product Analysis (TLC, ¹H NMR) check_impurities Assess Impurity Profile start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Impurities have different solubility chromatography Column Chromatography check_impurities->chromatography Impurities have similar polarity (close TLC spots) carbon_treatment Activated Charcoal Treatment check_impurities->carbon_treatment Colored impurities present workup Aqueous Workup (Acid/Base Wash) check_impurities->workup Acidic/Basic impurities present check_purity Check Purity (>99.5%?) recrystallization->check_purity chromatography->check_purity carbon_treatment->recrystallization workup->recrystallization final_product Pure Product check_purity->final_product Yes end Further Purification Needed check_purity->end No end->chromatography Try different method

Caption: Decision workflow for selecting a purification strategy.

Q4: My recrystallization attempt resulted in a low yield or oiling out. What went wrong?

Answer: This is a common issue that usually points to improper solvent selection or technique.

  • Low Yield: This often happens when too much solvent is used. The goal is to create a saturated solution at the solvent's boiling point. Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[6]

  • Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. To fix this, add more of the primary solvent (solvent #1) to ensure the compound fully dissolves at high temperature. If using a two-solvent system, ensure the second solvent (the anti-solvent) is added dropwise to the hot solution until persistent cloudiness appears, then reheat to clarify before cooling.[10]

Table 2: Recommended Solvent Systems for Recrystallization

Solvent System Type Boiling Point (°C) Rationale & Comments
Methanol (MeOH) Single 64.6 The target molecule has good solubility in hot methanol and lower solubility in cold methanol. A patent for a similar synthesis uses MeOH for recrystallization.[11][12]
Ethanol (EtOH) Single 78.5 A slightly less polar and less volatile option than methanol, often providing good crystal quality.[13]
Isopropanol (IPA) Single 82.4 Good for compounds that are too soluble in MeOH or EtOH.[12]
Ethyl Acetate / Hexane Mixed Varies A versatile system. Dissolve in hot ethyl acetate and add hexane dropwise as the anti-solvent until the solution becomes cloudy.[13]

| Acetonitrile (ACN) | Single | 81.6 | A related sulfonyl compound shows good solubility in acetonitrile, making it a viable option.[14] |

Q5: Recrystallization isn't working. How do I develop a column chromatography method?

Answer: Column chromatography is the workhorse for separating compounds with similar polarities.[15] For [4-(Methanesulfonylmethyl)phenyl]methanol, a normal-phase silica gel setup is the most direct approach.[16]

Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives your product a Retention Factor (Rf) of ~0.3. Good starting points are mixtures of hexane and ethyl acetate (e.g., starting with 70:30 and moving to 50:50) or dichloromethane and methanol (e.g., 98:2).

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (a less polar version of your final eluent).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, starting with a less polar solvent mixture and gradually increasing the polarity (gradient elution). For example, start with 70:30 hexane/ethyl acetate and gradually increase to 50:50.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

References

  • Vertex AI Search. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Zhang, B., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]

  • HBCSE.
  • Lilly-Spain. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • University of California, Davis. Recrystallization. Chem 118A, Experimental Organic Chemistry.
  • Suzuki, T., et al. (2001, July 13). Quantitative structure-enantioselective retention relationships for chromatographic separation of arylalkylcarbinols on Pirkle type chiral stationary phases. PubMed. [Link]

  • Google Patents. (2013). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • IJSDR. Troubleshooting in HPLC: A Review.
  • Alfa Chemistry. (2018, August 29).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Teledyne ISCO.
  • Asian Journal of Chemistry. (2014, August 4). Synthesis and Crystal Structure of [2-Chloro-4-(methylsulfonyl)phenyl]methanol.
  • University of Rochester, Department of Chemistry.
  • MIT OpenCourseWare.
  • Product Quality Research Institute. (2009).
  • Topsoe. Methanol | MeOH | CH3OH | Purification method. [Link]

  • The Royal Society of Chemistry.
  • Gregory, H., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • ACS Figshare. (2009, May 15). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Ataman Kimya. PHENYLMETHANOL. [Link]

  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide.
  • ResearchGate. (2017, May 15). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. [Link]

  • Blog. (2025, October 9).
  • Smolecule. (2024, August 10). Buy 4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol.
  • Hoye, T.R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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